molecular formula C21H20IN3O4S B11687027 Ethyl 4-{[(2E)-6-[(4-iodophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Ethyl 4-{[(2E)-6-[(4-iodophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11687027
M. Wt: 537.4 g/mol
InChI Key: SBEWRRYRZCDFGF-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2E)-6-[(4-iodophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with a unique structure that includes an ethyl ester, a benzoate group, and a thiazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds . Reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2E)-6-[(4-iodophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Ethyl 4-{[(2E)-6-[(4-iodophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2E)-6-[(4-iodophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(2E)-6-[(4-iodophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is unique due to its combination of an ethyl ester, a benzoate group, and a thiazinan ring, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H20IN3O4S

Molecular Weight

537.4 g/mol

IUPAC Name

ethyl 4-[[6-[(4-iodophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C21H20IN3O4S/c1-3-29-20(28)13-4-8-16(9-5-13)24-21-25(2)18(26)12-17(30-21)19(27)23-15-10-6-14(22)7-11-15/h4-11,17H,3,12H2,1-2H3,(H,23,27)

InChI Key

SBEWRRYRZCDFGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)I)C

Origin of Product

United States

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